molecular formula C17H19NO3 B5870844 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B5870844
M. Wt: 285.34 g/mol
InChI Key: HIRIQPQAYQXGMR-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups and an acetamide group attached to a methoxyphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenoxy or methoxy derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(3,4-dimethylphenoxy)-N-(3-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(3,4-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-8-16(9-13(12)2)21-11-17(19)18-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRIQPQAYQXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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